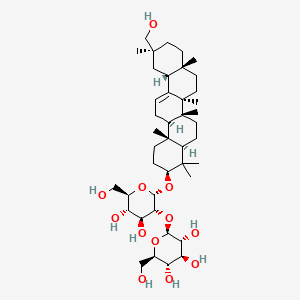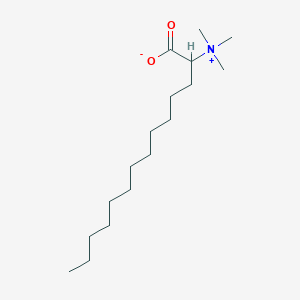
Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is a complex organic compound with a unique structure that combines several functional groups, including amide, carbamate, and thioether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core. This can be achieved by reacting 2-aminobenzoic acid with an appropriate aldehyde or ketone in the presence of a dehydrating agent.
Introduction of the Thioether Group: The quinazolinone intermediate is then reacted with a thiol compound, such as 2-mercaptobenzothiazole, under basic conditions to introduce the thioether group.
Bromination: The resulting compound is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide to introduce the bromine atoms at the desired positions.
Formation of the Carbamate Group: The brominated intermediate is then reacted with an isocyanate compound to form the carbamate group.
Final Coupling: The final step involves coupling the carbamate intermediate with 3-chloroaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, potassium cyanide, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Azides, nitriles, substituted amines
科学的研究の応用
Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against certain diseases or conditions.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
- Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
Uniqueness
The uniqueness of Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- lies in its combination of functional groups and structural features
特性
CAS番号 |
83315-78-0 |
|---|---|
分子式 |
C24H17Br2ClN4O3S |
分子量 |
636.7 g/mol |
IUPAC名 |
N-[(3-chlorophenyl)carbamoyl]-2-[6,8-dibromo-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H17Br2ClN4O3S/c1-13-5-2-3-8-19(13)31-22(33)17-9-14(25)10-18(26)21(17)30-24(31)35-12-20(32)29-23(34)28-16-7-4-6-15(27)11-16/h2-11H,12H2,1H3,(H2,28,29,32,34) |
InChIキー |
FYBJSUFOHSYPAB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CC(=C3)Br)Br)N=C2SCC(=O)NC(=O)NC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















